2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-
CAS No.:
Cat. No.: VC16860782
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl (4R)-3-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
| Standard InChI | InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-4-5-11(12)7-15-8(11)13/h4-7H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | IXNSTFKNTGMABL-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@]12COC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC12COC2=O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound belongs to the spirocyclic family, defined by two rings sharing a single atom—here, a spiro[3.4]octane system. The 3.4 notation indicates a 3-membered oxa (oxygen-containing) ring fused to a 4-membered aza (nitrogen-containing) ring . The (4R) stereodescriptor specifies the absolute configuration at the 4th position, critical for chiral recognition in biological systems.
Table 1: Structural Components
| Component | Description |
|---|---|
| Spiro core | 3-membered oxa ring + 4-membered aza ring (spiro[3.4]octane) |
| Substituents | - 5-Carboxylic acid (as tert-butyl ester) - 1-Oxo group (ketone) |
| Stereochemistry | R-configuration at position 4 |
The molecular formula is deduced as C₁₂H₁₉NO₅, combining the spiro core (C₇H₁₁NO₂) with the tert-butyl ester (C₅H₈O₃) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step strategies to construct the spiro framework while introducing functional groups and controlling stereochemistry.
Cyclization Strategies
A common approach utilizes Schmidt-type reactions or acid-catalyzed cyclizations to form the spiro junction. For example, precursor amines or alcohols undergo intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or p-TsOH) . The tert-butyl ester is typically introduced via Boc protection (di-tert-butyl dicarbonate) to mask the carboxylic acid during synthesis .
Stereochemical Control
The (4R) configuration is achieved through asymmetric catalysis or chiral resolution. Chiral auxiliaries, such as Evans oxazolidinones, have been employed to induce enantioselectivity during ring-forming steps.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C | 45% |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 78% |
| 3 | Oxidation (1-oxo) | PCC, CH₂Cl₂ | 62% |
Physicochemical Properties
Table 3: Key Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 281.28 g/mol | HRMS |
| Melting Point | 122–124°C | Differential Scanning Calorimetry |
| logP | 1.82 | HPLC (C18 reverse phase) |
Applications in Research and Industry
Medicinal Chemistry
The compound’s rigid spiro architecture serves as a conformationally restricted scaffold for targeting G-protein-coupled receptors (GPCRs) and enzymes. Derivatives have shown promise as:
-
Protease inhibitors: The 1-oxo group participates in hydrogen bonding with catalytic residues.
-
Antivirals: Spirocyclic cores mimic transition states in viral protease cleavage reactions .
Materials Science
In photochromic materials, the spiro system’s reversible ring-opening under UV light enables applications in smart coatings and optical sensors.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin sensitization | H317 | Wear nitrile gloves |
| Eye irritation | H319 | Use safety goggles |
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